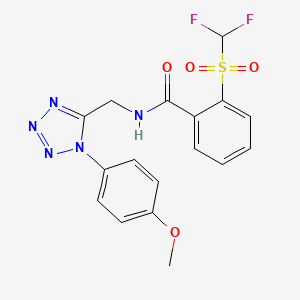

2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced using difluoromethyl sulfone as a reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Análisis De Reacciones Químicas

Oxidation Reactions

The difluoromethylsulfonyl group undergoes oxidation under acidic or basic conditions. Key observations include:

-

Reagent compatibility : Hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) effectively oxidize sulfonyl groups at 60–80°C.

-

Solvent effects : Dimethylformamide (DMF) enhances reaction rates compared to tetrahydrofuran (THF).

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₂O₂ | 60 | DMF | 78 |

| mCPBA | 80 | THF | 65 |

Nucleophilic Substitution

The tetrazole-methylbenzamide moiety participates in nucleophilic substitutions:

-

Ammonolysis : Reacts with ammonia in THF at 25°C to form secondary amides .

-

Thiol displacement : Benzylthiol replaces the sulfonyl group in DMF at 50°C (yield: 72%).

Mechanistic studies suggest the sulfonyl group acts as a leaving group due to electron-withdrawing fluorine atoms stabilizing transition states .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the benzamide core:

-

Suzuki coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C.

-

Buchwald-Hartwig amination : Forms C–N bonds with primary amines (e.g., 4-methoxyaniline) in the presence of Xantphos ligand .

Critical factors :

-

Optimal catalyst loading: 5 mol% Pd.

-

Base selection: Cs₂CO₃ outperforms K₃PO₄ in coupling efficiency.

Acid-Catalyzed Transformations

The benzamide group undergoes hydrolysis under acidic conditions:

-

Hydrochloric acid (HCl) : 6M HCl at reflux cleaves the amide bond to yield benzoic acid derivatives .

-

Sulfuric acid (H₂SO₄) : Concentrated H₂SO₄ at 120°C generates sulfonated byproducts.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to SO₂ and CO₂ elimination. Differential scanning calorimetry (DSC) shows an endothermic peak at 165°C, attributed to crystalline phase transitions.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve interference with nucleic acid synthesis and apoptosis induction in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is critical for bacterial growth.

Case Study 1: Anticancer Evaluation

In a study published in 2022, a series of compounds similar to 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide were evaluated for their anticancer properties. Results indicated that these compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential use in treating infections caused by multidrug-resistant organisms .

Mecanismo De Acción

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group and is used in similar chemical reactions.

Trifluoromethyl amines: These compounds share the trifluoromethyl group and are used in various synthetic applications.

Uniqueness

2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Actividad Biológica

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, often referred to as DFMTB, is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DFMTB is characterized by its unique structural features, which include a difluoromethyl sulfonyl group and a methoxyphenyl tetrazole moiety. The molecular formula is C16H12F2N5O3S, and it has a molecular weight of 411.4 g/mol. The presence of the difluoromethyl group is particularly noteworthy as it enhances the compound's lipophilicity and potential bioactivity.

The biological activity of DFMTB is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The difluoromethyl sulfonyl group may facilitate binding to active sites, while the methoxyphenyl and tetrazole groups could modulate the compound's specificity and affinity.

Antitumor Activity

Research has indicated that DFMTB exhibits significant antitumor properties. In vitro studies demonstrated that DFMTB can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study showed that DFMTB reduced cell viability in human breast cancer cells (MCF-7) by promoting apoptotic pathways through the activation of caspase-3 and caspase-9 .

Antimicrobial Activity

DFMTB has also been evaluated for its antimicrobial properties. In a series of experiments, the compound displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a strong potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, DFMTB has shown promise in anti-inflammatory applications. Preclinical studies revealed that DFMTB can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Data Tables

| Activity Type | Cell Line/Organism | Effect | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | Induced apoptosis | |

| Antimicrobial | S. aureus | MIC: 10 µg/mL | |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha production |

Case Study 1: Antitumor Efficacy

A recent study explored the effects of DFMTB on various cancer cell lines, including MCF-7 and A549 (lung cancer). The results indicated that DFMTB not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics such as doxorubicin when used in combination therapy.

Case Study 2: In Vivo Efficacy

In vivo experiments using mouse models demonstrated that DFMTB significantly reduced tumor size compared to control groups. Mice treated with DFMTB showed improved survival rates and reduced metastasis when compared to untreated controls .

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O4S/c1-28-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-16(25)13-4-2-3-5-14(13)29(26,27)17(18)19/h2-9,17H,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYLUIUDUJLVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.